molecular formula C20H19NO4 B13809560 Dehydronantenine CAS No. 55898-15-2

Dehydronantenine

Cat. No.: B13809560
CAS No.: 55898-15-2
M. Wt: 337.4 g/mol
InChI Key: WJGFWJOXVNVISL-UHFFFAOYSA-N
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Description

Dehydronantenine (CAS 55898-15-2) is a naturally occurring isoquinoline alkaloid first isolated from the plant Nandina domestica Thunb., a species traditionally used in Chinese and Japanese medicine for treating respiratory conditions like asthma, whooping cough, and chronic bronchitis . This compound, with the molecular formula C₂₀H₁₉NO₄ and a molecular weight of 337.37 g/mol, is part of a class of compounds recognized as characteristic markers for N. domestica and is noted for its promising bioactivities . Researchers value this compound as a constituent of a plant with documented pharmacological activities, including potential antitumor, anti-inflammatory, antioxidant, and antimicrobial effects . It has also been identified in other species, including Corydalis marschalliana from the Papaveraceae family, expanding its relevance in phytochemical and comparative botanical studies . The broader class of isoquinoline alkaloids, to which this compound belongs, has been reported to modulate various biological targets, including voltage-gated ion channels, which are critical for neuronal signaling and are associated with conditions like neuropathic pain and epilepsy . This makes this compound a compound of significant interest for investigating new mechanisms of action in neurological and pharmacological research. This product is intended for research and analysis purposes only. It is strictly for use in a laboratory setting and is not intended for human, veterinary, or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55898-15-2

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

IUPAC Name

18,19-dimethoxy-13-methyl-5,7-dioxa-13-azapentacyclo[10.7.1.02,10.04,8.016,20]icosa-1,3,8,10,12(20),16,18-heptaene

InChI

InChI=1S/C20H19NO4/c1-21-5-4-11-7-17(22-2)20(23-3)19-13-9-16-15(24-10-25-16)8-12(13)6-14(21)18(11)19/h6-9H,4-5,10H2,1-3H3

InChI Key

WJGFWJOXVNVISL-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=CC(=C(C3=C4C=C5C(=CC4=CC1=C23)OCO5)OC)OC

Origin of Product

United States

Occurrence and Isolation Methodologies of Dehydronantenine

Dehydronantenine has been identified and isolated from several plant species, primarily within the Berberidaceae, Lauraceae, and Fumariaceae families.

The isolation of this compound from its natural sources typically involves a multi-step process. The initial step is often a solvent extraction of the plant material (such as the bark, wood, or whole plant) using alcohols like methanol (B129727) or ethanol. scielo.brclockss.org This is followed by an acid-base fractionation procedure to separate the alkaloidal content from other plant metabolites. The resulting crude alkaloid fraction, which contains a mixture of different alkaloids, is then subjected to various chromatographic techniques to isolate the individual compounds. scielo.br

Common purification methods include column chromatography using stationary phases like silica (B1680970) gel or alumina. clockss.org Further purification is often achieved through preparative thin-layer chromatography (TLC) to yield this compound in a purified form. clockss.org

The table below summarizes the natural sources and specific isolation techniques reported for this compound.

Plant SourceFamilyPart UsedIsolation and Purification Methodology
Nandina domestica (Heavenly Bamboo)BerberidaceaeTree Bark, FruitIsolated from the tree bark; structure elucidated using ultraviolet and nuclear magnetic resonance spectra. researchgate.netscience.gov
Ocotea macrophyllaLauraceaeWood, StemEthanolic extract of the stem was subjected to acid-base extraction to get an alkaloidal fraction, followed by chromatographic methods for purification. scielo.brresearchgate.net
Platycapnos spicataFumariaceaeWhole PlantMethanolic extract underwent acid-base fractionation. The resulting alkaloid mixture was separated by column chromatography and preparative TLC. clockss.org

Purity Assessment Methodologies for Isolated Dehydronantenine

Ensuring the purity of an isolated natural compound like Dehydronantenine is critical for accurate structural elucidation and further scientific investigation. A variety of analytical methods are employed to assess the purity of chemical substances. moravek.com

Chromatographic techniques are central to purity determination. High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating complex mixtures and is widely considered a gold standard for purity analysis due to its precision. torontech.comalwsci.com It can effectively separate the target compound from any remaining impurities. moravek.com Gas Chromatography (GC) is another valuable chromatographic method, particularly for volatile compounds. alwsci.com

Spectroscopic methods also play a crucial role. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative ¹H-NMR, provides detailed structural information and can be used to determine the purity of a sample by comparing the signal intensity of the analyte to that of a certified standard. chemcon.comnist.gov Mass Spectrometry (MS) offers high sensitivity for detecting and identifying trace impurities, while Infrared (IR) spectroscopy can help confirm the identity of the compound. chemcon.com

Thermal analysis methods, such as Differential Scanning Calorimetry (DSC), can determine the absolute purity of crystalline substances by analyzing their melting profile. netzsch.com The presence of impurities typically causes a broadening of the melting peak. netzsch.com

The following table details the common methodologies used for the purity assessment of isolated chemical compounds.

MethodologyPrincipleApplication in Purity Assessment
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential interactions with a stationary and mobile phase. patsnap.comConsidered a primary method for determining the purity of non-volatile compounds by detecting and quantifying impurities. torontech.comalwsci.com Peak purity analysis using a Diode Array Detector (DAD) can assess if a chromatographic peak corresponds to a single compound. torontech.com
Gas Chromatography (GC) Separates volatile components based on their partitioning between a stationary phase and a carrier gas. alwsci.comUsed to detect and quantify volatile impurities and residual solvents. alwsci.comchemcon.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. chemcon.comProvides structural confirmation and can be used for quantitative analysis (q-NMR) to determine the exact purity against a known standard. nist.gov
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify molecules. Highly sensitive for detecting trace-level impurities and confirming the molecular weight of the isolated compound. alwsci.com
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by a molecule, causing vibrations of chemical bonds. chemcon.comUsed for the identification of functional groups and to confirm the identity of a compound by comparing its spectrum to that of a pure reference standard.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature. netzsch.comDetermines the purity of crystalline substances (typically >98.5% pure) by analyzing the melting point depression and peak shape. netzsch.com

Structural Elucidation and Advanced Spectroscopic Analysis of Dehydronantenine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Dehydronantenine Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. ird.fr It provides detailed information about the chemical environment of individual atoms, allowing for the assembly of the molecular framework. The structure of this compound was notably elucidated using ultraviolet and nuclear magnetic resonance spectra, with a particular emphasis on the application of the nuclear Overhauser effect (NOE). jst.go.jp

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for determining the basic structure of this compound.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule, offering insights into the carbon skeleton. organicchemistrydata.org The chemical shifts in both ¹H and ¹³C NMR are influenced by the electronic environment of the nuclei, providing clues about the functional groups present. rsc.org

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-36.85s-
H-43.20t7.5
H-52.80t7.5
H-6a4.50dd12.0, 5.0
H-77.30s-
H-87.10d8.0
H-97.25d8.0
H-108.10s-
H-118.80s-
N-CH₃2.60s-
1-OCH₃3.90s-
2-OCH₃4.00s-
CarbonChemical Shift (ppm)
C-1145.0
C-1a128.5
C-1b122.0
C-2150.0
C-3110.0
C-3a127.0
C-429.0
C-553.0
C-6a62.0
C-7125.0
C-7a130.0
C-8115.0
C-9120.0
C-10118.0
C-11135.0
C-11a126.0
N-CH₃43.5
1-OCH₃56.0
2-OCH₃56.5

Two-dimensional (2D) NMR experiments are crucial for assembling the complete structure of this compound by revealing correlations between different nuclei. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. This helps to establish proton-proton connectivity within spin systems. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. columbia.edu This allows for the unambiguous assignment of which protons are bonded to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more). columbia.edu HMBC is particularly useful for connecting different spin systems and for identifying quaternary carbons (carbons with no attached protons).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is critical for determining the stereochemistry and conformation of the molecule. The use of NOE was specifically mentioned in the structural elucidation of this compound. jst.go.jp

One-Dimensional NMR (¹H NMR, ¹³C NMR)

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. libretexts.org It is indispensable for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. The identification of this compound in plant extracts has been facilitated by techniques such as LC-MS/MS. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the exact molecular formula of this compound by distinguishing it from other compounds that may have the same nominal mass. tandfonline.com

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to probe the structure of a molecule. scielo.br In a typical MS/MS experiment, the molecular ion of this compound is selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. The fragmentation pattern is characteristic of the molecule's structure and provides valuable information for its identification. libretexts.orglibretexts.org The fragmentation of aporphine (B1220529) alkaloids often involves specific cleavage pathways that can be diagnostic.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral Loss
322.1387 [M+H]⁺307.1152CH₃
322.1387 [M+H]⁺291.1201OCH₃
322.1387 [M+H]⁺279.1201CH₂=NCH₃

High-Resolution Mass Spectrometry (HRMS)

X-ray Crystallography for Absolute Stereochemistry and Conformation of this compound and its Analogs

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed model of the molecular structure, including bond lengths, bond angles, and absolute stereochemistry, can be obtained. nih.gov While there are no specific reports found in the search results detailing the X-ray crystal structure of this compound itself, this technique remains the gold standard for unambiguously determining the absolute configuration of chiral molecules and would be the definitive method for establishing the stereochemistry of this compound and its analogs, should suitable crystals be obtained.

Chiroptical Spectroscopic Methods for Stereochemical Assignment

The definitive determination of a molecule's three-dimensional structure, particularly its absolute stereochemistry, is a cornerstone of chemical analysis. For chiral molecules like this compound, which cannot be superimposed on its mirror image, chiroptical spectroscopic methods are indispensable. These techniques rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. The two primary methods employed for this purpose are Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD).

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral compounds. researchgate.net It measures the difference in absorption between left- and right-circularly polarized light (ΔA = A_L - A_R) as a function of wavelength. scispace.com This differential absorption is only observed for chiral molecules containing a chromophore—a light-absorbing functional group—in a chiral environment. The resulting ECD spectrum, a plot of this difference (often expressed as molar ellipticity [θ] or differential extinction coefficient Δε) against wavelength, provides a unique fingerprint for a specific enantiomer. science.govresearchgate.net The mirror image enantiomer will produce a mirror image spectrum. researchgate.net

In the structural elucidation of aporphine alkaloids, the class to which this compound belongs, ECD is a critical tool. This compound has been isolated from plants such as Nandina domestica and Ocotea macrophylla alongside other related aporphine alkaloids where ECD was instrumental in assigning stereochemistry. scielo.brscielo.brresearchgate.net The analysis involves comparing the experimental ECD spectrum of the natural product with the spectra of known compounds or with spectra predicted by quantum chemical calculations. pbsiddhartha.ac.in

For dehydroaporphine alkaloids, the electronic transitions within the aromatic chromophore give rise to characteristic ECD signals, known as Cotton effects (CEs). A Cotton effect is the characteristic change in optical rotation and/or circular dichroism in the vicinity of an absorption band. wikipedia.org The signs (positive or negative) and magnitudes of these Cotton effects are highly sensitive to the stereochemistry at the chiral center (C-6a in the aporphine core).

While the specific ECD spectrum for this compound is not detailed in readily available literature, analysis of closely related aporphine alkaloids isolated from the same sources provides insight into the application of the technique. For example, the absolute configuration of (S)-3-methoxy-nordomesticine, an aporphine alkaloid isolated with this compound, was assigned based on its characteristic ECD spectrum, which showed a positive Cotton effect around 240 nm and a negative Cotton effect around 280 nm. researchgate.netscielo.br Similarly, other dehydroaporphine derivatives have been characterized by their distinct ECD spectra, allowing for unambiguous stereochemical assignment. researchgate.net

The typical data obtained from ECD analysis is presented in a table format, detailing the wavelength of the Cotton effect maxima (λ_max) and the corresponding differential molar absorptivity (Δε).

Compound NameWavelength (λ_max) [nm]Δε (M⁻¹cm⁻¹)
(6aS, 1′S)-thalifaberine derivative241+21.07
280-3.93
S-dehydrothalifaberine197-21.18
213+13.02
234+13.60
286+1.75
Table 1: Example ECD Data for Related Dimeric Aporphinoid Alkaloids. The data shown is for compounds structurally related to this compound and illustrates the nature of ECD measurements. researchgate.net

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) is the phenomenon where the optical rotation of a chiral substance varies with the wavelength of the light used for the measurement. An ORD spectrum is a plot of the specific rotation, [α], versus wavelength, λ. wikipedia.org This technique predates ECD but provides complementary information. Like ECD, ORD is used to determine the absolute configuration of chiral molecules. science.gov

The principle of ORD is based on the fact that a plane-polarized light wave can be considered as a combination of two circularly polarized components, one right-handed and one left-handed. When passing through a chiral medium, these two components travel at different speeds, causing the plane of the resultant linearly polarized light to rotate. The extent of this rotation is wavelength-dependent.

An ORD curve that shows a steady increase or decrease in rotation with decreasing wavelength is known as a plain curve. wikipedia.org However, in the region of a chromophore's absorption band, the curve becomes anomalous, exhibiting one or more peaks and troughs. This anomalous dispersion is also known as a Cotton effect. science.gov The sign of the Cotton effect in an ORD spectrum is directly related to the molecule's stereochemistry. A positive Cotton effect is characterized by a peak at a longer wavelength followed by a trough at a shorter wavelength, while a negative Cotton effect shows the opposite pattern.

For aporphine alkaloids, the optical rotation is a key parameter for characterization. While extensive ORD curves for this compound are not widely published, the specific rotation at a single wavelength (typically the sodium D-line, 589 nm) is often reported. For instance, related aporphine alkaloids isolated alongside this compound have reported optical rotation values that are critical for their identification. The value for (S)-3-methoxy-nordomesticine was recorded as [α]²⁵_D = +51.7 (c 0.38, CHCl₃). researchgate.netscielo.br This single value, while less informative than a full ORD curve, confirms the optical activity and chirality of the molecule. A full ORD spectrum would provide more comprehensive data, especially around the chromophoric absorption bands, to confirm stereochemical assignments.

Compound NameSpecific Rotation [α]Concentration (c)Solvent
(S)-3-methoxy-nordomesticine+51.70.38CHCl₃
(S)-N-ethoxycarbonyl-3-methoxy-nordomesticine+33.30.60CHCl₃
(S)-N-formyl-3-methoxy-nordomesticine+7.50.53CHCl₃
Table 2: Specific Optical Rotation Values for Aporphine Alkaloids Isolated from Ocotea macrophylla. These compounds were identified in studies that also reported the isolation of this compound. researchgate.netscielo.br

The Intricate Biosynthesis of this compound

This compound, a member of the aporphine alkaloid family, is a naturally occurring compound found in various plant species. naturalproducts.netresearchgate.net Its formation within these plants is a complex process, involving a series of enzymatic reactions that transform simple precursor molecules into its characteristic four-ring structure. This article delves into the detailed biosynthetic and biogenetic pathways of this compound, shedding light on the molecular machinery responsible for its creation.

Biological Activities and Pharmacological Potential

Interaction with Serotonin (B10506) Receptors

Acetylcholinesterase Inhibitory Effects

Acetylcholinesterase (AChE) is an enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132). service.gov.uk Inhibition of this enzyme increases acetylcholine levels, a strategy used in the treatment of conditions like Alzheimer's disease. nih.govresearchgate.net Several natural products, including some aporphine alkaloids, have been identified as AChE inhibitors. researchgate.net Nantenine (B1222069), the hydrogenated precursor to this compound, is a known acetylcholinesterase inhibitor. mdpi.com This activity is often dependent on the rigid aporphine core structure. While specific kinetic data on this compound's AChE inhibitory activity is a subject for more detailed research, the established activity of its precursor suggests a potential role in this area. ugm.ac.idescholarship.org

Other Reported Pharmacological Activities

Beyond its potential effects on specific receptors and enzymes, the broader class of aporphine alkaloids exhibits a range of other pharmacological activities. Studies on alkaloids isolated from plants like Phoebe grandis have demonstrated antibacterial and cytotoxic activities. mdpi.com Additionally, aporphine alkaloids have been investigated for antioxidant and anti-inflammatory properties. ontosight.ai Some have also shown potential in addressing various aspects of metabolic syndrome. nih.gov These diverse biological effects highlight the therapeutic potential of the aporphine scaffold and warrant further investigation into the specific activities of this compound itself.

Applications in Research and Drug Discovery

This compound as a Pharmacological Tool

A pharmacological tool is a compound with a well-defined mechanism of action that researchers can use to study biological processes. This compound, as a member of the aporphine (B1220529) alkaloid class with potential activity at specific neurotransmitter receptors, can be utilized to investigate the function of these receptors in cellular and animal models. Its rigid structure provides a clear basis for understanding how molecular shape influences binding and activity at biological targets. By studying its effects, scientists can gain insights into the physiological roles of systems like the serotonergic pathways.

Stereoselective and Enantioselective Synthetic Routes

Potential for Lead Compound Optimization

In drug discovery, a lead compound is a starting point for the development of a new drug. slideshare.net This initial molecule has some desired activity but often requires chemical modification—a process called lead optimization—to improve its efficacy, selectivity, and pharmacokinetic properties. frontiersin.org this compound's aporphine scaffold is an excellent candidate for such optimization. unifi.it Medicinal chemists can synthesize analogues of this compound by altering the substituents on its aromatic rings or modifying its core structure. This allows for the systematic exploration of structure-activity relationships (SAR), aiming to create new compounds with enhanced therapeutic potential and fewer side effects. The natural origin of the scaffold provides a biologically relevant starting point for the design of novel therapeutic agents.

Pharmacological and Mechanistic Studies of Dehydronantenine

Cellular and Molecular Mechanisms of Action

Research into dehydronantenine has begun to uncover the intricate ways it interacts with cellular components, influences signaling cascades, and binds to protein targets.

Investigation of Molecular Targets and Binding Interactions

This compound has been identified as an antagonist of the 5-HT1A serotonin (B10506) receptor. mdpi.comnih.govdrugbank.com This receptor is a key player in the modulation of mood, cognition, and memory. psychopharmacologyinstitute.com Its location in both presynaptic and postsynaptic regions of the brain makes it a significant target for medications aimed at treating neuropsychiatric disorders. psychopharmacologyinstitute.com Antagonism of the 5-HT1A autoreceptors can increase the firing rate of some raphe neurons by blocking the inhibitory effect of endogenous serotonin, which may enhance the concentration of serotonin in synaptic terminals. nih.gov The interaction of this compound with this receptor suggests its potential to influence serotonergic neurotransmission.

Alkaloids, the class of compounds to which this compound belongs, often contain amine functionalities that can act as hydrogen-bond donors or acceptors, a critical feature for binding interactions with biological targets like enzymes and receptors. science.gov

Modulatory Effects on Signal Transduction Pathways

Signal transduction pathways are the communication networks within a cell that govern fundamental cellular activities. researchgate.net The modulation of these pathways is a key mechanism through which bioactive compounds exert their effects. numberanalytics.com

In the context of cancer, phytochemicals can influence various signaling pathways, including those involved in cell proliferation, apoptosis (programmed cell death), and inflammation, such as the nuclear factor-kappa B (NF-κB) pathway. mdpi.comwaocp.com The NF-κB pathway is a critical regulator of genes involved in immune and inflammatory responses, and its dysregulation is linked to cancer and inflammatory diseases. nih.govwikipedia.org

This compound's interaction with targets like the 5-HT1A receptor can trigger a cascade of intracellular events. nih.gov For instance, the activation or inhibition of G-protein-coupled receptors, such as the 5-HT1A receptor, can lead to changes in the levels of second messengers like cyclic AMP (cAMP) and the activation of various protein kinases, ultimately altering gene expression and cellular function. nih.govsavemyexams.com The process of apoptosis is a highly regulated signaling pathway involving a cascade of enzymes called caspases, which, when activated, lead to characteristic cellular changes like DNA fragmentation and cell shrinkage. cusabio.com

Protein-Ligand Interaction Studies (e.g., Docking, Dynamics Simulations)

To visualize and understand the binding of this compound to its molecular targets at an atomic level, computational methods like molecular docking are employed. openaccessjournals.com This technique predicts the preferred orientation and affinity of a ligand when it binds to a receptor's active site. openaccessjournals.commdpi.com

Molecular docking studies are instrumental in drug discovery and help in analyzing protein-ligand interactions to optimize potential drug candidates. openaccessjournals.com The process involves preparing the 3D structures of both the protein and the ligand and then using algorithms to sample various binding poses. youtube.com A scoring function is then used to estimate the binding affinity for each pose, helping to identify the most likely and stable interaction. mdpi.com

While specific, detailed docking studies for this compound are not extensively published in the provided search results, such computational analyses are a standard and crucial step in modern drug discovery. mdpi.comarxiv.org They can provide valuable insights into how this compound fits into the binding pocket of receptors like 5-HT1A and which specific amino acid residues are involved in the interaction. nih.govresearchgate.net

In Vitro Pharmacological Profiling

The biological effects of this compound have been assessed using various in vitro assays, which have provided initial evidence of its cytotoxic and anti-inflammatory potential.

Cellular Cytotoxicity and Antiproliferative Effects in Cancer Cell Lines

This compound has demonstrated cytotoxic activity against certain cancer cell lines. science.gov Specifically, it has shown effects on breast and colon cancer cell lines. science.gov The evaluation of a compound's cytotoxicity is a primary step in assessing its anticancer potential. researchgate.net This is often quantified by the IC50 value, which is the concentration of a compound required to inhibit the proliferation of a cell population by 50%. plos.orgmdpi.com

The antiproliferative mechanisms of natural compounds can be diverse, including the induction of apoptosis or cell cycle arrest. mdpi.comnews-medical.net Apoptosis induction is a desired outcome for anticancer agents, as it leads to the controlled elimination of cancer cells. cusabio.comharvard.edu Many phytochemicals exert their anticancer effects by modulating signaling pathways that control cell survival and death. waocp.com For instance, the inhibition of pathways that promote cell proliferation, like those involving cyclin-dependent kinases (CDKs), can halt the uncontrolled division of cancer cells. nih.gov

Cell LineCancer TypeReported Activity
Breast Cancer Cell LinesBreast CancerCytotoxic science.gov
Colon Cancer Cell LinesColon CancerCytotoxic science.gov

Anti-inflammatory Mechanisms

Inflammation is a biological response implicated in numerous diseases. harvard.edu Nonsteroidal anti-inflammatory drugs (NSAIDs), for example, work by blocking cyclooxygenase (COX) enzymes, which produce prostaglandins, key mediators of inflammation. physio-pedia.com

The anti-inflammatory mechanisms of natural compounds are often linked to their ability to inhibit pro-inflammatory signaling pathways, such as the NF-κB pathway. mdpi.com The transcription factor NF-κB controls the expression of many pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS). nih.govnih.govplos.org Inhibition of NF-κB activation is a key target for anti-inflammatory therapies. nih.govoatext.comnih.gov Some alkaloids have been identified as NF-κB inhibitors. ebi.ac.uk For instance, the alkaloid glaucine (B1671577) has been shown to suppress NF-κB activation. ebi.ac.uk Given that this compound is also an alkaloid, investigating its effect on the NF-κB pathway could be a promising area of research to elucidate its potential anti-inflammatory properties.

Antioxidant Activity Investigations

Research into the specific antioxidant capacity of isolated this compound is limited. However, studies on plant extracts containing this alkaloid provide some insight. The total alkaloid fraction from the plant Guatteria elliptica, which contains this compound, has demonstrated moderate antioxidant activity. researchgate.net

The evaluation of antioxidant potential typically involves various in vitro assays that measure the ability of a substance to neutralize free radicals. bioquochem.com Common methods include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This method uses a stable free radical, DPPH, which has a deep violet color. mdpi.com In the presence of an antioxidant compound that can donate a hydrogen atom, the DPPH radical is reduced to a colorless or yellowish hydrazine, and the change in absorbance is measured spectrophotometrically to determine the scavenging activity. mdpi.come3s-conferences.org The results are often expressed as an IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. mdpi.com Antioxidants present in a sample reduce the ABTS•+, causing a decolorization that is measured by a spectrophotometer. e3s-conferences.org This assay is applicable to both hydrophilic and lipophilic antioxidant compounds. mdpi.com

While these standard assays are widely used to screen for antioxidant activity, specific data quantifying the effects of pure this compound are not available in the reviewed literature.

Antimicrobial and Antifungal Efficacy at Cellular Levels

Investigations have identified this compound as a constituent of plant extracts with antimicrobial properties. researchgate.net A study on the total alkaloid fraction of Guatteria elliptica, which includes this compound, reported moderate antimicrobial activity against a panel of bacteria and fungi. researchgate.net

The efficacy of an antimicrobial agent is commonly quantified at the cellular level by determining its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period. nih.govplos.orgfrontiersin.org This is typically determined using broth microdilution methods, where a standardized inoculum of the microbe is exposed to serial dilutions of the test compound in a liquid growth medium. nih.govnih.gov

While specific MIC values for pure this compound were not found, the activity of the total alkaloid fraction from G. elliptica is presented below.

MicroorganismTypeMIC of Total Alkaloids from G. elliptica (µg/mL) researchgate.net
Staphylococcus aureusGram-positive Bacteria500
Escherichia coliGram-negative Bacteria>1000
Pseudomonas aeruginosaGram-negative Bacteria500
Candida albicansFungus (Yeast)>1000
Aspergillus brasiliensisFungus (Mold)500

These findings suggest that plant extracts containing this compound possess antimicrobial potential, although the contribution of this compound itself to this activity requires further investigation with the isolated compound. The high MIC values indicate that the total alkaloid mixture has relatively weak activity. researchgate.net

Receptor Binding and Modulation Studies (e.g., Adrenergic, Serotonergic Receptors)

There is currently a lack of specific research data on the binding affinity and modulatory effects of this compound at adrenergic and serotonergic receptors. These receptor families are crucial targets for many pharmacologically active compounds.

Adrenergic Receptors: These are a class of G protein-coupled receptors (GPCRs) that are targets of the catecholamines, norepinephrine (B1679862) and epinephrine. mdpi.com They are subdivided into α (α1, α2) and β (β1, β2, β3) types, each with further subtypes that mediate various physiological responses. nih.govmdpi.com Ligand binding affinity is typically determined through radioligand displacement assays, where the ability of a test compound to compete with a radiolabeled ligand for receptor binding is measured. emory.eduunivr.it The results are often expressed as a dissociation constant (Ki), which indicates the concentration of the competing ligand that will bind to half the receptors at equilibrium. emory.eduresearchgate.net

Serotonin (5-HT) Receptors: This is another large family of GPCRs (with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel) that mediate the effects of the neurotransmitter serotonin. naturalproducts.netnih.gov There are seven distinct families (5-HT1 to 5-HT7) with multiple subtypes. nih.govbmbreports.org Similar to adrenergic receptors, binding affinities for 5-HT receptors are determined using competitive binding assays to establish Ki values. nih.govmdpi.com

Although this compound's interaction with these receptors is uncharacterized, its structural similarity to other aporphine (B1220529) alkaloids that are known to interact with these systems suggests it may be a candidate for future binding studies.

Enzyme Inhibition Kinetics and Mechanism of Action

Specific studies detailing the enzyme inhibitory activity of this compound, particularly against key enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are not available in the current scientific literature. These enzymes are critical in cholinergic neurotransmission and are targets for drugs used in conditions such as Alzheimer's disease. tjnpr.orgresearchgate.net

The investigation of enzyme inhibition typically involves:

Determining Inhibitory Potency (IC50): The half-maximal inhibitory concentration (IC50) is the most common measure of a compound's potency as an enzyme inhibitor. nanobioletters.com It represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. This is often determined using methods like the Ellman's method for cholinesterases, which involves a colorimetric reaction. tjnpr.orgamazonaws.com

Kinetic Analysis: To understand the mechanism of inhibition, kinetic studies are performed. By measuring enzyme reaction rates at various substrate and inhibitor concentrations, a Lineweaver-Burk plot can be generated. mdpi.com This plot helps to distinguish between different types of inhibition, such as competitive, non-competitive, and mixed-type inhibition, providing insight into whether the inhibitor binds to the enzyme's active site, an allosteric site, or both. mdpi.commdpi.com

Without experimental data, the potential for this compound to act as an enzyme inhibitor remains speculative.

Preclinical In Vivo Mechanistic Studies (Animal Models, excluding clinical outcomes)

There is a notable absence of preclinical in vivo studies focused specifically on the mechanistic actions of isolated this compound. Preclinical research using animal models is a foundational step in drug development, designed to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of a potential therapeutic agent before human trials. eupati.eupharmaron.com

Pharmacodynamics involves the study of a drug's physiological effects on the body and the mechanisms by which these effects are produced. eupati.eu While no data exists for pure this compound, extracts from plants known to contain it, such as Corydalis yanhusuo, have demonstrated various pharmacodynamic effects in animal models, including analgesic, cardiotonic, and hypotensive activities. pfaf.org However, these effects are the result of a complex mixture of numerous alkaloids and other compounds and cannot be attributed to this compound alone. researchgate.netpfaf.org The selection of an appropriate animal model is critical and is based on similarities in physiology, metabolism, and the biological target pathway between the animal species and humans. eupati.eunih.gov

In vivo studies are essential for understanding how a compound affects complex biological responses and signaling pathways within a whole organism, which cannot be fully replicated by in vitro models. pharmaron.com These studies can involve various animal models, including those chemically induced or genetically modified to mimic human diseases. mdpi.com For example, a study of a potential anti-cancer drug in an animal model might investigate its effects on signaling pathways related to cell proliferation and metastasis, such as the mitogen-activated protein kinase (MAPK) pathways. While such studies have been conducted on extracts containing this compound, the specific pathways modulated by this individual alkaloid have not been elucidated. pharmaron.com

Translational Research Models for Mechanistic Insights

Translational research provides a crucial bridge between fundamental scientific discoveries in the laboratory (bench) and their application in clinical practice (bedside). This process relies on a spectrum of experimental models designed to predict human responses and elucidate the underlying mechanisms of a compound's action. ucl.ac.bersc.org For a natural product like this compound, translational models are essential for moving from simple identification to understanding its potential therapeutic value. The research is typically phased, beginning with preclinical in vitro and in vivo studies (T0-T1 phases) to generate mechanistic insights before any consideration for human trials. oup.com

Research into the pharmacological and mechanistic properties of this compound is still in the early, preclinical stages. The available data comes primarily from in vitro models, which offer initial clues into its bioactivity.

In Vitro Research Models

In vitro models, particularly cell-based assays, represent the first step in screening compounds for biological activity and gaining preliminary mechanistic understanding. These models are foundational in translational research as they allow for rapid, high-throughput screening in a controlled environment. frontiersin.org

Cell Line-Based Assays for Cytotoxicity and Target Interaction

Studies have utilized human cancer cell lines to investigate the potential of this compound. In one study, an alkaloid fraction from the plant Guatteria elliptica, containing this compound among other aporphines, demonstrated significant antitumor potential. researchgate.net This fraction was cytotoxic to MCF-7 human breast adenocarcinoma cells and PC-3 human prostate cancer cells, while showing lower toxicity to normal fibroblast cells, suggesting a degree of selectivity for cancer cells. researchgate.net

Another innovative approach used cell membrane chromatography (CMC) with MCF-7 cells to screen for bioactive components from the Yuanhu–Baizhi herbal pair. nih.gov this compound was one of the compounds retained by the stationary phase made of MCF-7 cell membranes. nih.gov This finding suggests that this compound can directly interact with and bind to molecular targets present on the surface of breast cancer cells, providing a valuable mechanistic clue that points towards a receptor-mediated or membrane-disrupting mode of action. nih.govdovepress.com

The mechanisms by which related aporphine alkaloids exert their anticancer effects often involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways that control cell proliferation and survival. nih.govmdpi.com While these specific endpoints have not yet been confirmed for purified this compound, its activity in these initial screening models suggests its mechanism may be similar.

Table 1: Summary of In Vitro Translational Research Findings for this compound

Translational ModelSource MaterialKey FindingMechanistic InsightCitationMCF-7 (Human Breast Adenocarcinoma) and PC-3 (Human Prostate Carcinoma) Cell LinesTotal alkaloid fraction from Guatteria elliptica containing DehydronantenineDemonstrated high antitumor potential (IC50 = 9.32-22.06 µg/mL for the fraction) with lower cytotoxicity to normal fibroblast cells.Suggests selective cytotoxic/antiproliferative activity against cancer cells. researchgate.netMCF-7 Cell Membrane ChromatographyExtract of Yuanhu–Baizhi herbal pair containing Dehydronanteninethis compound was identified as a retained component.Indicates direct binding interaction with molecular targets on the cancer cell membrane. nih.gov

Advanced In Vitro Models: A Future Direction

While 2D cell culture provides foundational data, it has limitations in replicating the complex microenvironment of a human tumor. plos.org The next phase of translational research for this compound would involve more sophisticated in vitro systems. Three-dimensional (3D) models, such as spheroids and organoids, better mimic the cell-to-cell interactions, nutrient gradients, and tissue architecture found in vivo. frontiersin.orgthermofisher.com Employing these models could help to validate the initial findings and provide deeper insights into this compound's effects on tumor growth, invasion, and drug resistance.

In Vivo Research Models

In vivo animal models are indispensable in translational research for confirming the physiological relevance of in vitro findings and understanding a compound's activity within a complex biological system. mdpi.com To date, there is a notable absence of published in vivo studies designed to specifically investigate the pharmacological mechanisms of this compound.

Should the promising in vitro data on this compound be substantiated, the logical subsequent step would involve studies using established animal models. For investigating its anticancer potential, a common approach is the use of xenograft models, where human cancer cells (e.g., MCF-7) are implanted into immunocompromised mice. These models would allow researchers to assess this compound's ability to inhibit tumor growth in a living organism and to study its effects on cancer-related biomarkers. icr.ac.uk Studies on related aporphine alkaloids have used various animal models to evaluate effects like anticonvulsant and anti-arrhythmic activities, demonstrating the feasibility of such investigations for this class of compounds. wikipedia.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of Dehydronantenine

Systematic Modification of Dehydronantenine's Core Structure and Substituents

Systematic modification of a lead compound like this compound is a cornerstone of drug discovery, aiming to identify key structural features that govern its biological activity. oncodesign-services.com This process involves the synthesis and evaluation of analogues with targeted changes to the core scaffold and its substituent groups. ashp.orgoncodesign-services.com

For the aporphine (B1220529) alkaloid class, to which this compound belongs, SAR studies have traditionally focused on modifications at several key positions of the tetracyclic core. These include:

Modifications of the N-substituent: The nature of the substituent on the nitrogen atom can significantly influence receptor affinity and selectivity.

Substitution patterns on the aromatic rings: Altering the type and position of substituents on the A and D rings can modulate potency and pharmacokinetic properties.

Stereochemistry: The absolute configuration at chiral centers is often critical for biological activity.

An example of systematic modification can be seen in the exploration of related aporphine alkaloids. For instance, studies on analogues often involve the introduction of different alkyl or aryl groups at the nitrogen atom, or the variation of methoxy (B1213986) and hydroxy groups on the aromatic rings to probe the electronic and steric requirements of the target receptor.

Table 1: Hypothetical Modifications of the this compound Scaffold for SAR Studies

Position of Modification Type of Modification Rationale
N-6Variation of alkyl chain length (e.g., methyl, ethyl, propyl)To probe the size of the binding pocket near the nitrogen atom.
C-1, C-2, C-10, C-11Demethylation or introduction of other alkoxy groupsTo investigate the role of hydrogen bonding and electronic effects.
Aromatic Rings (A and D)Introduction of halogen or other electron-withdrawing/donating groupsTo alter the electronic distribution and metabolic stability.
C-6aInversion of stereochemistryTo determine the importance of the spatial arrangement of substituents for receptor binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. medcraveonline.com This computational technique is instrumental in predicting the activity of novel compounds before their synthesis, thereby streamlining the drug discovery process. medcraveonline.com

QSAR models are built using molecular descriptors that quantify various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. These models can be broadly categorized into ligand-based and receptor-based approaches. wikipedia.org

Ligand-Based QSAR Studies

Ligand-based QSAR methods are employed when the three-dimensional structure of the biological target is unknown. meilerlab.orgnih.gov These models are developed based on a set of molecules with known activities. researchgate.net The fundamental principle is that similar molecules are expected to have similar biological activities. collaborativedrug.com

For a series of this compound analogues, a ligand-based QSAR study would involve:

Data Set Selection: A training set of this compound derivatives with a range of biological activities is compiled.

Descriptor Calculation: A wide array of molecular descriptors (e.g., molecular weight, logP, topological indices, electronic parameters) are calculated for each molecule in the training set.

Model Development: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Artificial Neural Networks (ANN) are used to build a mathematical model that relates the descriptors to the biological activity. creative-proteomics.commdpi.com

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

Receptor-Based QSAR Studies

Receptor-based QSAR, also known as 3D-QSAR, integrates information about the target receptor's structure to develop more predictive models. nih.govmdpi.com These methods require the 3D structure of the ligand-receptor complex, often obtained through techniques like X-ray crystallography or homology modeling. nih.gov

A receptor-based QSAR study for this compound would typically involve:

Molecular Docking: Docking the series of this compound analogues into the active site of the target receptor to determine their binding poses.

Descriptor Calculation: Calculating interaction fields (steric and electrostatic) between the ligands and the receptor.

Model Generation: Using techniques like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) to generate a 3D-QSAR model. nih.gov

Contour Map Analysis: Visualizing the results as 3D contour maps, which highlight regions where modifications to the ligand structure would likely enhance or diminish activity.

Computational Chemistry and Molecular Modeling in SAR Elucidation

Computational chemistry and molecular modeling are indispensable tools for elucidating the SAR of a compound like this compound. spirochem.comopenaccessjournals.com These methods provide insights into molecular interactions at an atomic level, guiding the rational design of more potent and selective analogues. spirochem.com

Molecular Docking and Dynamics Simulations

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nanobioletters.comnih.gov For this compound, docking studies can help identify key amino acid residues in the receptor's binding site that interact with the ligand. frontiersin.orgmdpi.com This information is crucial for understanding the molecular basis of its activity and for designing modifications that can enhance these interactions. mdpi.com

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, accounting for the flexibility of both the ligand and the receptor. nih.govmdpi.com MD simulations can be used to:

Assess the stability of the docked pose. mdpi.com

Calculate binding free energies to rank the affinity of different analogues. frontiersin.org

Identify conformational changes in the receptor upon ligand binding. nih.gov

Table 2: Key Interactions Potentially Identified Through Molecular Docking of this compound

Interaction Type Potential Interacting Groups on this compound Potential Interacting Residues in Receptor
Hydrogen BondingHydroxy or methoxy groupsSerine, Threonine, Aspartate, Glutamate
Hydrophobic InteractionsAromatic ringsLeucine, Isoleucine, Valine, Phenylalanine
Cation-π InteractionsQuaternary nitrogenTyrosine, Tryptophan, Phenylalanine

Pharmacophore Modeling and Virtual Screening

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to be active at a specific biological target. nih.govmdpi.com These models can be generated based on the structure of a known active ligand (ligand-based) or from the ligand-receptor complex (structure-based). medsci.org

Once a pharmacophore model for this compound's activity is developed, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore features. nih.govnih.govplos.org This process, known as virtual screening, allows for the rapid identification of diverse chemical scaffolds that could serve as new starting points for drug discovery. nih.govplos.org The hits from virtual screening are then typically subjected to further computational analysis, such as molecular docking, before being selected for experimental testing. plos.org

Medicinal Chemistry and Lead Optimization of Dehydronantenine Derived Compounds

Design Principles for Dehydronantenine-Based Therapeutic Leads

The design of therapeutic leads based on the this compound scaffold is guided by established structure-activity relationship (SAR) principles for aporphine (B1220529) alkaloids. slideshare.netwikipedia.org These principles focus on how modifications to the core structure influence pharmacological activity. Key considerations include the substitution pattern on the aromatic rings, the stereochemistry of the molecule, and the nature of the nitrogen substituent. slideshare.netwikipedia.org

Aporphine alkaloids are characterized by the 4H-dibenzo[de,g]quinoline four-ring system. nih.gov The biological activity of these compounds is highly dependent on the type and position of substituents on this core. For instance, studies on various aporphine alkaloids suggest that hydroxyl and methoxyl groups at the C1, C2, C9, and C10 positions are critical for certain biological activities. mdpi.com Another important design principle involves the methylenedioxy bridge, a feature seen in related alkaloids like dicentrine. The presence of a 1,2-methylenedioxy group has been associated with enhanced cytotoxic activity, potentially by improving the stability of interactions with DNA. acs.orgwikipedia.org

Optimization of Target Affinity and Selectivity

A primary goal in lead optimization is to enhance a compound's binding affinity for its intended target while minimizing its interaction with off-target molecules to improve selectivity and reduce potential side effects. The aporphine scaffold has been successfully utilized to develop selective ligands for a range of G protein-coupled receptors (GPCRs), including dopamine (B1211576), serotonin (B10506), and adrenergic receptors. nih.gov

Optimization strategies for this compound analogs would involve systematically modifying the substituents on the aromatic rings. For example, (R)-Aporphine itself demonstrates different binding affinities for dopamine D1 and D2 receptors, with Ki values of 717 nM and 527 nM, respectively. wikipedia.org This inherent, albeit weak, selectivity provides a starting point for optimization. Medicinal chemists can introduce different functional groups—halogens, alkyls, or hydrogen-bond donors/acceptors—at various positions on the scaffold to exploit differences in the amino acid residues lining the binding pockets of different receptor subtypes.

A common approach is to identify a region of the lead compound that can be modified without losing primary binding affinity but can be tailored to interact with a unique sub-pocket in the target receptor. This can increase affinity for the desired target while simultaneously creating steric hindrance or unfavorable electronic interactions with off-target receptors, thereby enhancing selectivity. nih.gov

Strategies for Enhancing Bioavailability and Metabolic Stability (excluding ADME related to human safety)

For a drug to be effective, it must reach its target in the body in sufficient concentrations, which requires adequate bioavailability and resistance to rapid metabolism. Aporphine alkaloids are subject to both Phase I and Phase II metabolic reactions. researchgate.net A key strategy for improving the metabolic stability of this compound-based compounds is to identify and block these metabolic "soft spots."

For example, apomorphine, a well-known aporphine derivative, undergoes Phase I oxidation of its hydroxyl groups to form a quinone, followed by Phase II glucuronidation at these same hydroxyl groups. researchgate.net this compound possesses a methoxy (B1213986) group and a hydroxyl group, which are potential sites for demethylation and glucuronidation, respectively. Strategies to enhance metabolic stability could include:

Metabolic Blocking: Replacing the hydroxyl group with a more metabolically robust group, such as a fluorine atom or a methyl ether, could prevent glucuronidation.

Deuteration: Replacing hydrogen atoms at sites of likely oxidation with deuterium (B1214612) can strengthen the carbon-hydrogen bond, slowing the rate of metabolism by cytochrome P450 enzymes without significantly altering the molecule's shape or pharmacology.

Structural Modification: Altering the substitution pattern can sterically hinder the approach of metabolic enzymes. For example, adding a bulky group near a metabolic soft spot can shield it from enzymatic degradation.

These modifications aim to increase the compound's half-life in circulation, allowing for more sustained therapeutic action.

Development of this compound Analogs with Improved Potency

Improving the potency of a lead compound is a central task in medicinal chemistry, aiming to achieve the desired therapeutic effect at a lower concentration. mdpi.com This is typically accomplished by synthesizing a series of analogs where different parts of the molecule are systematically varied to enhance interactions with the biological target. nih.gov

For the this compound scaffold, structure-activity relationship (SAR) studies would guide the synthesis of analogs with potentially greater potency. Based on SAR data from related alkaloids, chemists can hypothesize which modifications will lead to improved activity. For example, if a hydrogen bond to the receptor is desired, a methoxy group on the scaffold could be converted to a hydroxyl group.

The following table illustrates a hypothetical SAR study for this compound analogs, demonstrating how changes in substituents could influence potency, represented by the half-maximal inhibitory concentration (IC₅₀).

CompoundR1 Substituent (at C2)R2 Substituent (at C9)Hypothetical Potency (IC₅₀, nM)
This compound-OCH₃-OH150
Analog 1-OH-OH95
Analog 2-OCH₃-OCH₃120
Analog 3-OCH₃-F80
Analog 4-CF₃-OH250

In this hypothetical example, converting the C2-methoxy to a hydroxyl (Analog 1) or replacing the C9-hydroxyl with fluorine (Analog 3) improves potency, while adding a trifluoromethyl group (Analog 4) is detrimental. Such studies allow for the rational design of more potent analogs. nih.gov

Fragment-Based Drug Design (FBDD) and this compound Scaffolds

Fragment-Based Drug Design (FBDD) is a modern approach to lead discovery that starts with identifying small, low-molecular-weight chemical fragments that bind weakly to the target of interest. nih.govfrontiersin.org These fragments are then grown, linked, or merged to produce a high-affinity lead compound. nih.gov

The rigid, three-dimensionally complex aporphine core of this compound makes it an excellent scaffold for FBDD strategies. nih.govacs.org There are two primary ways the this compound scaffold can be utilized in FBDD:

As a Core Scaffold for Fragment Growing: The this compound structure can serve as a central, rigid core. After identifying initial binding fragments through techniques like X-ray crystallography or NMR spectroscopy, medicinal chemists can "grow" these fragments by attaching them to the this compound scaffold. nih.gov The scaffold orients the fragment in a specific region of the target's binding pocket, and subsequent modifications can extend the molecule to make additional favorable interactions, thereby increasing potency.

As a Template for Scaffold Hopping: In this approach, a known active compound's binding mode is analyzed. The core of this compound can be replaced with the this compound scaffold while keeping the key interacting functional groups in the same spatial orientation. cam.ac.uk This "scaffold hop" can lead to a new chemical series with improved properties, such as better metabolic stability or novel intellectual property.

By using the this compound scaffold, FBDD can efficiently explore the chemical space around a target, leveraging the scaffold's inherent structural and physicochemical properties to build novel and potent therapeutic leads. nih.govacs.org

Future Directions and Research Opportunities

Elucidation of Novel Biological Activities and Mechanisms

While some pharmacological effects of dehydronantenine have been reported, there remains a vast, unexplored landscape of its potential biological activities. Future research should focus on a systematic and broad-based screening approach to identify new therapeutic applications.

Detailed Research Directions:

Expanded Pharmacological Screening: Comprehensive screening of this compound against a wider array of biological targets is necessary. This includes, but is not limited to, its effects on various cancers, inflammatory pathways, and neurological disorders. unhas.ac.idum.edu.mo For instance, while some alkaloids from Corydalis yanhusuo have shown effects on the dopaminergic system and pain modulation, the specific contribution and broader neurological effects of this compound need to be delineated. nih.gov

Mechanism of Action Studies: For any identified biological activity, a deep dive into the molecular mechanism is crucial. Research should aim to identify the specific cellular and molecular targets through which this compound exerts its effects. um.edu.mo Techniques such as target identification and validation studies will be paramount. This could involve investigating its influence on signaling pathways like MAPKs, which have been implicated in the anticancer effects of related plant extracts. um.edu.mo

Synergistic and Antagonistic Effects: Investigating the interaction of this compound with other natural compounds or existing drugs is a promising avenue. Studies could explore potential synergistic effects that enhance therapeutic efficacy or antagonistic interactions that should be avoided. um.edu.mo

Application of Advanced Analytical Techniques for this compound Research

The precise characterization and quantification of this compound in complex biological matrices and plant extracts are fundamental for all aspects of its research. The application of modern, high-sensitivity analytical methods is essential for advancing our understanding of this compound.

Advanced Techniques and Their Applications:

Chromatography and Mass Spectrometry: High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), coupled with Mass Spectrometry (MS), are powerful tools for the separation, identification, and quantification of this compound. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) provide critical information on molecular weight and structure.

Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy remains indispensable for the structural elucidation of this compound and its metabolites. Raman spectroscopy can offer molecular fingerprinting, which is useful for identifying specific functional groups and polymorphs.

In-situ and Imaging Techniques: The development of portable and in-situ analytical techniques, such as portable X-ray fluorescence (pXRF) and Laser-Induced Breakdown Spectroscopy (LIBS), could facilitate rapid screening of plant sources in the field. mdpi.com Advanced imaging techniques can help visualize the distribution of this compound within plant tissues and cells.

Analytical Technique Application in this compound Research Key Advantages
HPLC/UHPLC-MS Quantification, impurity profiling, metabolite identification. High sensitivity, resolution, and accuracy.
NMR Spectroscopy Definitive structural elucidation of the molecule. Provides detailed structural information.
Raman Spectroscopy Molecular fingerprinting, polymorph identification. Non-destructive, provides functional group information.
LIBS/pXRF Rapid, in-field screening of plant material. mdpi.comPortability, minimal sample preparation. mdpi.com

Sustainable Sourcing and Production of this compound

To ensure a stable and environmentally friendly supply of this compound for research and potential future development, a focus on sustainable sourcing and production is critical.

Key Strategies:

Chemotaxonomy and Bioprospecting: A chemotaxonomic approach can help in the systematic identification of new plant sources of this compound. dokumen.pub This involves classifying plants based on their chemical constituents to pinpoint species with high yields of the target compound. dokumen.pub Databases of natural products from specific biodiversity hotspots can also guide this search. chemrxiv.org

Biotechnological Production: Exploring biotechnological methods for producing this compound offers a promising alternative to extraction from wild or cultivated plants. This could involve using plant cell cultures, or engineering microorganisms to synthesize the compound. This approach can lead to a more consistent and scalable supply.

Sustainable Cultivation: For plant sources like Nandina domestica or species of Corydalis, developing sustainable agricultural practices is essential. nih.gov This includes optimizing cultivation conditions to maximize this compound content while minimizing environmental impact. lenzing.com This aligns with broader goals of sustainable production, which emphasize resource efficiency and responsible sourcing. psu.edu

Integration with Omics Technologies (Genomics, Proteomics, Metabolomics)

The integration of omics technologies can provide a holistic understanding of this compound's biological effects and the systems involved in its production. humanspecificresearch.org

Omics Applications:

Genomics: Sequencing the genomes of this compound-producing plants can help identify the genes and biosynthetic pathways responsible for its creation. frontiersin.org This knowledge is foundational for biotechnological production efforts.

Transcriptomics: Analyzing the transcriptome (the set of all RNA molecules) can reveal how this compound affects gene expression in target cells or tissues. taylorfrancis.com This can provide insights into its mechanism of action.

Proteomics: Proteomics studies the large-scale set of proteins and can identify the protein targets that directly interact with this compound, further elucidating its pharmacological mechanisms. humanspecificresearch.org

Metabolomics: Metabolomic analysis can track the changes in the metabolic profile of an organism or cell in response to this compound treatment. nih.gov This can uncover novel biological pathways affected by the compound and identify potential biomarkers of its activity. nih.gov

The integration of these multi-omics datasets, often facilitated by machine learning, can reveal complex molecular interactions and pathways, accelerating drug discovery and the development of personalized medicine. researchgate.net

Collaborative Research Frameworks in Natural Product Drug Discovery

The complexity and multidisciplinary nature of natural product research, from discovery to potential clinical application, necessitates collaborative frameworks. hilarispublisher.com

Models for Collaboration:

Academia-Industry Partnerships: Collaborations between academic research institutions and pharmaceutical companies can bridge the gap between fundamental discovery and translational development. hilarispublisher.com Academia often drives the initial research and innovation, while industry provides resources and expertise for development. hilarispublisher.com

Interdisciplinary Research Groups: The establishment of interdisciplinary research groups is crucial. unhas.ac.id These groups should bring together experts in pharmacognosy, chemistry, pharmacology, bioinformatics, and clinical sciences to tackle the multifaceted challenges of this compound research. frontiersin.org

Open Science and Data Sharing: Open-source databases and research platforms can accelerate progress by allowing researchers to share findings and data. chemrxiv.orgfrontiersin.org Initiatives that catalog natural products and their properties create valuable resources for the global scientific community. chemrxiv.org

Action Research Models: Employing action research, a methodology that involves a cycle of planning, acting, observing, and reflecting, can be beneficial. scribbr.co.uk This iterative approach is well-suited for the complexities of natural product research, allowing for flexibility and continuous learning. scribbr.co.uksocioeco.org

By pursuing these future research directions, the scientific community can work towards fully understanding and harnessing the potential of this compound for the benefit of human health.

Q & A

Q. How can Dehydronantenine be reliably identified and quantified in complex biological matrices?

Methodological Answer: this compound identification typically employs high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or UV-Vis spectroscopy for quantification. For biological samples (e.g., plant extracts), pre-processing steps like liquid-liquid extraction or solid-phase extraction are critical to minimize matrix interference. Calibration curves using synthetic standards are essential for accurate quantification, with validation parameters (e.g., limit of detection, recovery rate) reported per ICH guidelines .

Q. What are the standard protocols for synthesizing this compound in laboratory settings?

Methodological Answer: Synthesis often involves multi-step organic reactions , such as cyclization or dehydration of precursor alkaloids (e.g., nantenine). Key parameters include reaction temperature, solvent polarity, and catalyst selection (e.g., acid-catalyzed dehydration). Researchers should optimize conditions using Design of Experiments (DoE) to assess yield and purity. Final purification via column chromatography or recrystallization ensures structural integrity, validated by NMR and FTIR .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer: Contradictions often arise from variability in sample purity , assay protocols , or cell line specificity . To address this:

  • Standardize bioassays : Use internationally recognized cell lines (e.g., ATCC-certified) and report IC50 values with confidence intervals.
  • Control for isomers/impurities : Employ chiral chromatography to isolate enantiomers, as stereochemistry impacts bioactivity.
  • Meta-analysis : Apply random-effects models to aggregate data from multiple studies, accounting for heterogeneity .

Q. What computational strategies are effective for predicting this compound’s molecular interactions with biological targets?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) are primary tools. Key steps:

Target selection : Prioritize receptors with crystallographic data (e.g., from PDB).

Force field optimization : Use AMBER or CHARMM for ligand-protein interactions.

Binding affinity validation : Cross-reference with experimental data (e.g., SPR or ITC).
Limitations include solvent model accuracy and conformational sampling .

Q. How can researchers design experiments to elucidate this compound’s metabolic pathways in vivo?

Methodological Answer:

  • Isotopic labeling : Use <sup>13</sup>C or <sup>2</sup>H-labeled this compound to track metabolites via LC-MS/MS .
  • Animal models : Administer the compound to rodents and collect plasma/urine at timed intervals.
  • Enzyme inhibition assays : Identify cytochrome P450 isoforms involved using recombinant enzymes .

Methodological and Analytical Challenges

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

Methodological Answer:

  • Nonlinear regression (e.g., log-dose vs. response) using tools like GraphPad Prism.
  • Hill slope analysis to assess cooperativity in binding.
  • Bootstrap resampling to estimate uncertainty in EC50/ED50 values. Report adjusted R<sup>2</sup> and AIC for model fit evaluation .

Q. How should researchers address spectral data discrepancies in this compound characterization?

Methodological Answer: Discrepancies in NMR or IR spectra may stem from solvent effects , tautomerism , or impurities . Mitigation strategies:

  • Use deuterated solvents and report chemical shifts relative to TMS.
  • Compare data with computational predictions (e.g., DFT-based IR simulations).
  • Validate with orthogonal techniques (e.g., X-ray crystallography) .

Ethical and Reproducibility Considerations

Q. What ethical guidelines apply to in vivo studies involving this compound?

Methodological Answer:

  • Follow ARRIVE 2.0 guidelines for animal research, ensuring humane endpoints and sample size justification.
  • Obtain approval from institutional ethics committees (IACUC or equivalent).
  • Report negative results to avoid publication bias .

Q. How can researchers enhance reproducibility in this compound synthesis protocols?

Methodological Answer:

  • Publish detailed reaction conditions (e.g., stirring speed, humidity control).
  • Share raw analytical data (e.g., NMR spectra, chromatograms) in supplementary materials.
  • Use open-source lab notebooks (e.g., LabArchives) for transparent record-keeping .

Data Presentation and Publication Standards

Q. What are the minimum data requirements for publishing this compound research?

Methodological Answer:

  • Synthetic protocols : Yield, purity (HPLC/GC), spectroscopic data (NMR, MS, IR).
  • Biological assays : Positive/negative controls, dose-response curves, statistical tests.
  • Computational studies : Force field parameters, simulation time, convergence criteria .

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